Cas no 952674-93-0 (N-Methyl-1H-pyrrole-3-carboxamide)

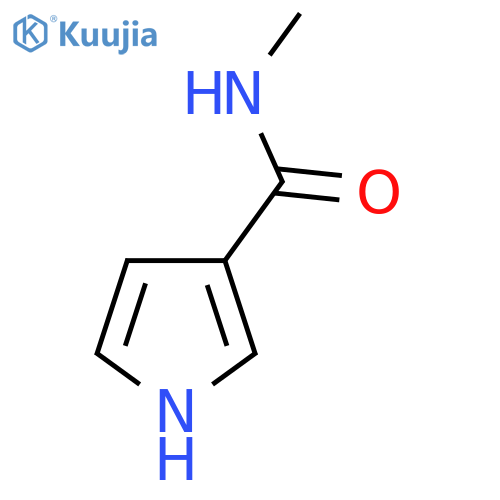

952674-93-0 structure

商品名:N-Methyl-1H-pyrrole-3-carboxamide

CAS番号:952674-93-0

MF:C6H8N2O

メガワット:124.1405210495

CID:2148950

N-Methyl-1H-pyrrole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-methyl-1H-pyrrole-3-carboxamide

- 1H-Pyrrole-3-carboxamide, N-methyl-

- CQASWKGQWZLKHN-UHFFFAOYSA-N

- N-Methyl-1H-pyrrole-3-carboxamide

-

- インチ: 1S/C6H8N2O/c1-7-6(9)5-2-3-8-4-5/h2-4,8H,1H3,(H,7,9)

- InChIKey: CQASWKGQWZLKHN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CNC=1)NC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 114

- トポロジー分子極性表面積: 44.9

N-Methyl-1H-pyrrole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7015286-0.1g |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 0.1g |

$176.0 | 2023-05-29 | |

| Enamine | EN300-7015286-0.05g |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 0.05g |

$118.0 | 2023-05-29 | |

| Enamine | EN300-7015286-0.5g |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 0.5g |

$457.0 | 2023-05-29 | |

| Enamine | EN300-7015286-2.5g |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 2.5g |

$1147.0 | 2023-05-29 | |

| 1PlusChem | 1P01G05O-100mg |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 100mg |

$272.00 | 2024-04-19 | |

| Aaron | AR01G0E0-10g |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 10g |

$3485.00 | 2023-12-15 | |

| Aaron | AR01G0E0-2.5g |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 2.5g |

$1603.00 | 2024-07-18 | |

| Aaron | AR01G0E0-50mg |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 50mg |

$188.00 | 2025-02-14 | |

| A2B Chem LLC | AY25516-50mg |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 50mg |

$160.00 | 2024-07-18 | |

| Enamine | EN300-7015286-10.0g |

N-methyl-1H-pyrrole-3-carboxamide |

952674-93-0 | 95% | 10g |

$2516.0 | 2023-05-29 |

N-Methyl-1H-pyrrole-3-carboxamide 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

952674-93-0 (N-Methyl-1H-pyrrole-3-carboxamide) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量